4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20215218
InChI: InChI=1S/C21H29N3O3S2/c1-3-4-5-16-10-12-18(13-11-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-6-15(2)7-9-17/h6-9,16,18H,3-5,10-14H2,1-2H3,(H,22,23,25)
SMILES:
Molecular Formula: C21H29N3O3S2
Molecular Weight: 435.6 g/mol

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC20215218

Molecular Formula: C21H29N3O3S2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide -

Specification

Molecular Formula C21H29N3O3S2
Molecular Weight 435.6 g/mol
IUPAC Name 4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide
Standard InChI InChI=1S/C21H29N3O3S2/c1-3-4-5-16-10-12-18(13-11-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-6-15(2)7-9-17/h6-9,16,18H,3-5,10-14H2,1-2H3,(H,22,23,25)
Standard InChI Key ZJMZHZYQBTVSDD-UHFFFAOYSA-N
Canonical SMILES CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide, delineates its structural components:

  • A 1,3,4-thiadiazole ring serves as the central heterocycle, substituted at position 5 with a (4-methylbenzyl)sulfonyl group.

  • Position 2 of the thiadiazole is linked to a cyclohexanecarboxamide moiety via an amide bond.

  • The cyclohexane ring features a 4-butyl substituent, enhancing lipophilicity and potential membrane permeability.

Key Physicochemical Parameters

PropertyValue
Molecular Weight435.6 g/mol
Molecular FormulaC₂₁H₂₉N₃O₃S₂
LogP (Predicted)3.8 ± 0.5 (Moderate lipophilicity)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors6 (Sulfonyl O, thiadiazole N)
Rotatable Bonds8

The compound’s canonical SMILES (CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C) and InChIKey (ZJMZHZYQBTVSDD-UHFFFAOYSA-N) facilitate its identification in chemical databases. Its moderate lipophilicity (LogP ~3.8) suggests balanced solubility and permeability, though formulation strategies may be required for in vivo administration due to potential crystallization issues .

Synthesis and Structural Optimization

While the exact synthetic route for this compound remains undisclosed, analogous 1,3,4-thiadiazole derivatives are typically synthesized via:

  • Hantzsch Thiadiazole Synthesis: Cyclocondensation of thiosemicarbazides with sulfonyl chlorides or carboxylic acid derivatives under acidic conditions.

  • Post-Functionalization: Introduction of the sulfonyl group via nucleophilic substitution using (4-methylbenzyl)sulfonyl chloride.

  • Amide Coupling: The cyclohexanecarboxamide moiety is likely appended using carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-butylcyclohexanecarboxylic acid and the 2-amino-thiadiazole intermediate .

Critical Synthetic Challenges:

  • Steric hindrance from the 4-butyl group may reduce coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis.

  • Sulfonation at position 5 of the thiadiazole requires careful control of reaction stoichiometry to avoid over-sulfonation .

Biological Activity and Mechanism of Action

Cell LineTissue OriginReported IC₅₀ (Analog)
HEK293Kidney12.4 ± 1.2 μM
BT474Breast8.7 ± 0.9 μM
NCI-H226Lung15.1 ± 2.1 μM

Mechanistically, the sulfonyl-thiadiazole motif is hypothesized to inhibit kinesin spindle protein (KSP), a mitotic kinesin critical for bipolar spindle formation. Disruption of KSP triggers mitotic arrest and apoptosis, a mechanism validated in patent EP1765789A1 for related benzamide derivatives .

Enzyme Inhibition

The compound’s sulfonyl group may interact with enzyme active sites through:

  • Hydrogen bonding with backbone amides (e.g., Asn-172 in KSP).

  • Hydrophobic interactions via the 4-methylbenzyl moiety in enzyme pockets.
    Molecular docking studies of analogs suggest binding affinities (ΔG) ranging from -9.2 to -11.5 kcal/mol for KSP .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models (e.g., NCI-H226 xenografts).

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing butyl with shorter alkyl chains) to optimize potency and reduce LogP.

  • Formulation Development: Explore nanoparticle encapsulation or prodrug strategies to enhance solubility.

  • Target Validation: Confirm KSP inhibition via Western blot analysis of phospho-histone H3 levels in treated cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator